molecular formula C33H36N4O4 B1264338 Chlorin E4 CAS No. 550-52-7

Chlorin E4

Cat. No. B1264338
CAS RN: 550-52-7
M. Wt: 552.7 g/mol
InChI Key: AKQWLZLQQVVKCI-JTSKRJEESA-N
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Description

Synthesis Analysis

Chlorin E4 can be synthesized through the derivatization of porphyrins, a method that has been extensively reviewed, covering the conversion of porphyrins to chlorins (Taniguchi & Lindsey, 2017). This approach involves hydrogenation, cycloaddition, annulation, and various "breaking and mending" techniques, demonstrating the diverse strategies available for chlorin synthesis. Another method involves the esterification of chlorin e6 with amino alcohols, leading to cationic water-soluble esters (Taima et al., 2005).

Molecular Structure Analysis

The molecular structure of Chlorin E4, characterized by its dihydroporphyrin macrocycle, includes one pyrroline ring and three pyrrole rings. This structure is central to its function and similar to the core chromophore of chlorophyll (Taniguchi & Lindsey, 2017). Modifications to this structure, such as the introduction of specific functional groups, can significantly alter the compound's properties and applications.

Chemical Reactions and Properties

Chlorin E4 undergoes various chemical reactions, reflecting its reactivity and potential for modification. For instance, the synthesis of amide derivatives of chlorin e6 showcases the molecule's versatility in forming secondary and tertiary amides under mild conditions (Belykh et al., 2007). These reactions demonstrate the compound's ability to engage in addition, substitution, and electron transfer processes, significantly influencing its chemical behavior and utility.

Physical Properties Analysis

The physical properties of Chlorin E4, such as its solubility, aggregation behavior, and light absorption characteristics, are crucial for its practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. For example, the solubility and aggregation of chlorin derivatives can be tailored through chemical modifications, which is essential for their use in various scientific and technological contexts.

Chemical Properties Analysis

The chemical properties of Chlorin E4, including its reactivity with other substances and its stability under different conditions, are vital for understanding its behavior and potential applications. Studies on the reactions of chlorine with organic compounds provide insights into the reactivity and mechanisms involved in chlorination processes, highlighting the factors that influence the compound's chemical behavior (Deborde & von Gunten, 2008).

Scientific Research Applications

Chlorine Species Evolution in Water Treatment

Research by Mostafa et al. (2018) highlights that electrochlorination, a process involving the electrogeneration of chlorine species like Cl₂, ClO₂, and Cl₂O, is a crucial part of water treatment technologies. This method shows improved performance compared to conventional chlorination, especially in treating highly saline water, and has been subject to extensive study due to its reliability and efficiency in water disinfection (Mostafa et al., 2018).

Impurities in Chlorin e6 and Identification of Chlorin E4

A study by Isakau et al. (2007) identified impurities in chlorin e6, a pharmaceutical substance used in photodynamic therapy for various diseases. Among these impurities was chlorin e4. The study sheds light on the process and degradation-related impurities found in chlorin e6 and discusses the potential routes of formation of chlorin derivatives like chlorin e4 during the production and storage of chlorin e6 (Isakau et al., 2007).

Enhanced Photoreactivity of Dissolved Organic Matter after Chlorination

Wan et al. (2021) explored how chlorine disinfection affects the photoreactivity of dissolved organic matter (DOM) in wastewater. The study found that chlorination significantly alters the physicochemical properties of DOM, leading to an increased production of reactive species upon exposure to sunlight. This research is crucial for understanding the synergetic effects of chlorine disinfection on the removal of trace pollutants in surface waters (Wan et al., 2021).

Food Industry Applications

Graça et al. (2011) investigated the use of electrolyzed water, containing free chlorine, as a disinfectant for minimally processed apples. The study compared the efficacy of acidic and neutral electrolyzed water to sodium hypochlorite, highlighting the potential of chlorine-based solutions in maintaining food safety and extending shelf life in the fresh-cut industry (Graça et al., 2011).

Photodynamic Therapy Applications

Liao et al. (2023) discussed the extensive research on Chlorin e6 (Ce6), which includes chlorin e4 as a derivative, in antitumor therapies. Ce6, a chlorine-based porphyrin, has been developed as a photosensitizer for photodynamic therapy, dynamic acoustic therapy, and combined acoustic and light therapy for tumors. This study highlights the significant potential of chlorin e4 and its derivatives in various biomedical applications, including cancer treatment (Liao et al., 2023).

properties

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWLZLQQVVKCI-JTSKRJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin E4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
PA Egner, KH Stansbury, EP Snyder… - Chemical research in …, 2000 - ACS Publications
Chlorophyllin (CHL), a mixture of water soluble derivatives of chlorophyll, has been shown to be an effective inhibitor of aflatoxin B 1 (AFB 1 ) carcinogenesis and AFB 1 −DNA adduct …
Number of citations: 114 pubs.acs.org
I Gjuroski, E Girousi, C Meyer, D Hertig… - Journal of controlled …, 2019 - Elsevier
… The porphyrinic compounds serine-amide of chlorin e6 (SerCE) and chlorin e4 (CE4) were used as model PSs with different lipophilicity and aggregation properties. H NMR and …
Number of citations: 19 www.sciencedirect.com
M Vermathen, T Kämpfer, JM Nuoffer, P Vermathen - Pharmaceutics, 2023 - mdpi.com
… angle spinning NMR spectroscopy combined with statistical analyses was used to study the metabolic profile of cultured HeLa cells treated with different concentrations of PS chlorin e4 (…
Number of citations: 9 www.mdpi.com
ES Simaremare, AD Djalil… - Indonesian …, 2015 - indonesianjpharm.farmasi.ugm.ac.id
… (II)-chlorin e4 and Cu(II)-chlorin e6, were successfully isolated with recovery of 11.33% and 16.46%, respectively. The absorption spectrum of Cu(II)-chlorin e4 showed an intense Soret …
JZ Yao, JF Liu, WN Zhang, YJ Zhou, J Zhu… - Yao xue xue bao …, 2001 - europepmc.org
… To study the synthesis of zinc chlorin e4(1), its experimental antigastrelcosis activity as well … Compound 1 was synthesized via Zn(OAc)2 complex action with Chlorin e4(2) which was …
Number of citations: 3 europepmc.org
MG Ferruzzi, SJ Schwartz - Journal of agricultural and food …, 2005 - ACS Publications
Sodium copper chlorophyllin (SCC), a water-soluble commercial derivative of chlorophyll, has gained importance as a food colorant and dietary supplement with apparent …
Number of citations: 40 pubs.acs.org
H Inoue, H Yamashita, K Furuya, Y Nonomura… - … of Chromatography A, 1994 - Elsevier
… Chlorin e4 was prepared from chlorin e6 by a modification of the literature method [lo]. Organic solvents were purchased from Kanto Chemical and of LC quality. The JASCO …
Number of citations: 70 www.sciencedirect.com
MG Ferruzzi, V Böhm, PD Courtney… - Journal of food …, 2002 - Wiley Online Library
… The elevated experimental TEAC of Cu(II)chlorin e4 and e6, combined with the prominence of these 2 derivatives in commercial grade SCC, supports the notion that these derivatives …
Number of citations: 299 ift.onlinelibrary.wiley.com
K YASUDA, K TADANO, H USHIYAMA… - Food Hygiene and …, 1995 - jstage.jst.go.jp
… a mixture that mainly consisted of copper chlorin e6 and copper chlorin e4, ie, Cu-Chi-Na is … copper chlorin e4 was relatively stable under these conditions. Therefore, copper chlorin e4 …
Number of citations: 19 www.jstage.jst.go.jp
HA Isakau, TV Trukhacheva, PT Petrov - Journal of pharmaceutical and …, 2007 - Elsevier
… In particular, boiling of chlorin e6 in pyridine is known to result in its decarboxylation, yielding chlorin e4. When degraded by oxidizing agents, chlorin e6 can be transformed to …
Number of citations: 39 www.sciencedirect.com

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